molecular formula C9H17NO B1430848 7-Oxa-10-azaspiro[4.6]undecane CAS No. 123643-70-9

7-Oxa-10-azaspiro[4.6]undecane

Cat. No.: B1430848
CAS No.: 123643-70-9
M. Wt: 155.24 g/mol
InChI Key: FCXWAWABZBPTQH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Medicinal Chemistry and Chemical Biology

Spirocyclic systems are characterized by two rings connected at a single, shared quaternary carbon atom. bldpharm.com This arrangement confers a distinct three-dimensional geometry, moving away from the often flat, two-dimensional structures of many traditional drug molecules. tandfonline.comtandfonline.com This inherent three-dimensionality is a significant advantage in drug design for several reasons:

Enhanced Target Binding: The rigid, well-defined spatial orientation of substituents on a spirocyclic core can lead to more precise and stronger interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com

Improved Physicochemical Properties: The introduction of a spirocyclic scaffold can positively influence key drug-like properties. bldpharm.com It often leads to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher clinical success rates. bldpharm.com This structural feature can also improve aqueous solubility, metabolic stability, and lipophilicity, all critical factors in a drug's pharmacokinetic profile. bldpharm.comtandfonline.comtandfonline.com

Novel Chemical Space: Spirocycles provide access to underexplored regions of chemical space, offering opportunities to identify novel hits in drug discovery screens and to develop compounds with new mechanisms of action.

The conformational rigidity of spirocycles, compared to more flexible linear molecules, can also be advantageous, as it reduces the entropic penalty upon binding to a target. nih.gov

Overview of Azaspirocyclic Scaffolds

Azaspirocyclic scaffolds are a subset of spirocycles that incorporate at least one nitrogen atom within their ring systems. The presence of this nitrogen atom introduces several important features:

Basicity and Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This capability is crucial for forming specific interactions with biological targets. tandfonline.com

Modulation of Properties: The incorporation of a nitrogen atom can increase the hydrophilicity of a molecule, which can be beneficial for improving its solubility and pharmacokinetic profile. researchgate.net

Synthetic Handles: The nitrogen atom provides a convenient point for chemical modification, allowing for the diversification of the scaffold and the attachment of various functional groups to fine-tune biological activity.

Research has shown that replacing traditional ring systems like morpholine (B109124) or piperazine (B1678402) with azaspirocycles can lead to improved metabolic stability and selectivity for the intended biological target. bldpharm.com Azaspiro[x.y]alkanes, in particular, are emerging as valuable scaffolds in pharmaceutical drug discovery due to their ability to enhance potency, lipophilicity, and target selectivity. chemrxiv.org

Structural Context and Rationale for Research on 7-Oxa-10-azaspiro[4.6]undecane

The compound this compound possesses a specific spirocyclic framework consisting of a five-membered ring fused to a seven-membered ring, with an oxygen atom in the seven-membered ring and a nitrogen atom in the five-membered ring. This particular arrangement of atoms and ring sizes is of significant interest to researchers for several reasons.

The presence of both an oxygen and a nitrogen heteroatom within the spirocyclic system offers the potential for a nuanced modulation of physicochemical properties, including solubility and polarity. The specific [4.6] ring system defines a unique three-dimensional shape and vectoral projection of potential substituents, which can be exploited for targeted drug design.

While direct research on this compound is not extensively documented in publicly available literature, its structural motifs are found in more complex natural products and synthetic molecules with demonstrated biological activity. For instance, the broader class of 1,6-dioxa-2-azaspiro[4.6]undecanes is the core scaffold of the psammaplysin family of marine natural products, which have shown promising biological activities, including antimalarial and antitumor effects. semanticscholar.orgmdpi.com The biosynthesis of this core is proposed to proceed through a ring enlargement of a spiro[4.5]decane system. mdpi.com

The investigation of simpler, synthetically accessible scaffolds like this compound can serve as a valuable starting point for the development of novel compounds with potential therapeutic applications. By understanding the synthesis and properties of this fundamental building block, researchers can design and create more elaborate molecules that may interact with a wide range of biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-10-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-9(3-1)7-10-5-6-11-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXWAWABZBPTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Oxa 10 Azaspiro 4.6 Undecane and Analogues

General Principles of Spirocyclic Ring Construction Relevant to 7-Oxa-10-azaspiro[4.6]undecane

The synthesis of spirocycles like this compound presents distinct challenges. A key consideration is the creation of the quaternary spirocyclic carbon center with high control over stereochemistry. General strategies often involve intramolecular reactions where a pre-existing ring serves as a template for the formation of the second ring.

Common approaches to spirocycle construction that are relevant to oxa-azaspiro systems include:

Intramolecular Cyclizations: This broad category involves forming a bond between a side chain and an existing ring to close the second spirocyclic ring. This can be achieved through various reactions like alkylations, aldol (B89426) reactions, and Michael additions. scripps.edu

Rearrangement Reactions: Certain reactions, such as semipinacol rearrangements, can be harnessed to construct the spirocyclic core. scripps.edu

Cycloaddition Reactions: [3+2] and other cycloaddition strategies can be powerful tools for assembling diverse spirocyclic scaffolds. researchgate.net

Dearomatization Reactions: The dearomative synthesis of azaspirocycles is a powerful method for their construction. chemrxiv.orgacs.org

The presence of both an oxygen and a nitrogen atom in the target molecule allows for strategies that leverage the distinct reactivity of these heteroatoms, such as the formation of spiroaminals. csic.es

Established Synthetic Pathways for the this compound Skeleton

Several established methods have been successfully applied to the synthesis of the this compound core and its analogues.

Intramolecular cyclization is a cornerstone of spirocycle synthesis. For oxa-azaspiro compounds, this often involves the formation of a C-N or C-O bond to complete the second ring. For instance, the cyclization of amino alcohols can lead to the formation of the oxa-azaspiro framework. acs.org A common strategy involves the reaction of a cyclic ketone with a suitable amine, followed by a series of transformations to build and close the second ring. acs.org One approach involves the reaction of an imine with an allyl magnesium halide, followed by bromocyclization. researchgate.netnih.gov Another method utilizes the cyclization of mesylates derived from the hydroboration-oxidation of an allyl-substituted precursor. acs.org

A notable and elegant method for the synthesis of oxa-azaspirobicyclic systems involves intramolecular hydrogen atom transfer (HAT) promoted by nitrogen-centered radicals. csic.escsic.es This process allows for the functionalization of an unactivated C-H bond. In this methodology, an N-radical is generated, which then abstracts a hydrogen atom from a specific position within the molecule. This is followed by an oxidation and subsequent nucleophilic cyclization of the nitrogen atom onto the resulting carbocationic intermediate to form the spirocyclic system. csic.escsic.esorcid.org

This method has been successfully used to synthesize various oxa-azaspiro compounds, including 1-oxa-6-azaspiro[4.5]decane and 1-oxa-7-azaspiro[5.5]undecane systems, which are analogous to the this compound core. csic.escsic.es The reaction is typically carried out under mild conditions using a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (DIB) and iodine. csic.escsic.es

Table 1: Examples of Oxa-Aza Spirobicycles Synthesized via Intramolecular HAT

Starting Material TypeGenerated SpirocycleKey ReagentsReference
N-phosphoramidate or N-cyanamide on a carbohydrate scaffold1-oxa-6-azaspiro[4.4]nonane, 1-oxa-6-azaspiro[4.5]decane, 6-oxa-1-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.5]undecane(Diacetoxyiodo)benzene (DIB), Iodine csic.es

Spiroacetalization and spiroketalization are key strategies for the synthesis of spirocycles containing two oxygen atoms connected to the spirocenter. researchgate.net While directly forming the this compound skeleton via this method is less common due to the presence of the nitrogen atom, analogous principles can be applied. The acid-catalyzed cyclization of a suitable dihydroxy ketone is a common method for forming spiroketals. researchgate.net

In the context of oxa-azaspiro compounds, a related approach involves the formation of a spiroaminal, where one of the oxygens of a spiroketal is replaced by a nitrogen atom. csic.es These reactions often proceed under acidic conditions and can be highly stereoselective, driven by anomeric effects.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold is crucial for exploring its potential applications. Organometallic-mediated reactions offer powerful and versatile tools for this purpose.

Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted amines. nih.gov While direct synthesis of the this compound core using a one-pot Petasis reaction is not explicitly detailed, it can be a key step in building up functionalized precursors for subsequent cyclization. researchgate.netnih.gov For example, a cyclic ketone can undergo a Petasis reaction to introduce an amino- and an allyl- or aryl- group, which can then be further elaborated to form the second ring of the spirocycle. researchgate.netnih.gov

Sakurai Reaction: The Hosomi-Sakurai reaction involves the Lewis acid-catalyzed reaction of an electrophile, such as a ketone, with an allyltrimethylsilane. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for carbon-carbon bond formation. wikipedia.org In the context of spirocycle synthesis, an intramolecular Sakurai reaction can be employed to form a quaternary carbon center. scripps.edu A cyclic ketone bearing a tethered allylsilane can undergo intramolecular cyclization upon treatment with a Lewis acid to form a spirocyclic system. acs.org This strategy has been applied to the synthesis of spiro ethers and spiro ketals. acs.org Similar to the Petasis reaction, the Sakurai reaction can also be used to introduce an allyl group that serves as a handle for subsequent ring closure. researchgate.netnih.gov

Palladium-Catalyzed Reactions: Palladium catalysis offers a wide range of transformations for the synthesis of complex molecules, including azaspirocycles. chemrxiv.orgacs.orgtandfonline.com Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been used to prepare 5-azaspiro[2.4]heptan derivatives. tandfonline.com Dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones, catalyzed by palladium, provides a convergent route to 1-azaspirocycles. chemrxiv.orgacs.org Furthermore, palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes has been developed for the synthesis of gem-difluorinated oxa/azaspiro[2.4]heptanes. acs.orgnih.gov These methods highlight the power of palladium catalysis in constructing diverse and functionalized spirocyclic systems.

Hydroboration-Oxidation Sequences

Hydroboration-oxidation is a powerful two-step reaction sequence in organic synthesis that is frequently employed to achieve anti-Markovnikov hydration of alkenes. In the context of spiroketal synthesis, this sequence is particularly valuable for the regio- and stereoselective introduction of hydroxyl groups onto a pre-formed spirocyclic core containing a double bond.

This methodology has been notably applied in the total synthesis of complex natural products containing spiroketal moieties, such as Reveromycin A. arkat-usa.orgacs.orgnih.gov In these syntheses, a key unsaturated spiroketal intermediate is first constructed, often via a hetero-Diels-Alder reaction. acs.orgresearchgate.net The subsequent hydroboration of the double bond within this spiroketal, followed by oxidation (typically with hydrogen peroxide and a base), yields a tertiary alcohol. acs.org This sequence proceeds with high regio- and stereoselectivity, often affording a single isomer. arkat-usa.orgacs.org The stereochemical outcome is dictated by the steric environment of the spiroketal, with the borane (B79455) reagent approaching from the less hindered face of the molecule. acs.org This controlled introduction of a hydroxyl group is a critical step for further functionalization and elaboration of the molecular structure. nih.gov

Mannich Base Condensations for Azaspiroketals

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. This reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles. For the construction of complex azaspiroketals, the Mannich reaction provides a convergent and efficient route.

In the synthesis of indolyl azaspiroketal Mannich bases, this reaction has been used to couple an indole (B1671886) scaffold, formaldehyde, and various secondary amines, including azaspirocycle derivatives. nih.govresearchgate.net A notable example involves the synthesis of a series of compounds for anti-mycobacterial research, where various azaspiroketals were incorporated into a 6-methoxy-1-n-octyl-1H-indole scaffold. nih.gov Among the amines used was 1-oxa-4-thia-8-azaspiro[4.6]undecane, a close analogue of this compound. nih.gov The general procedure involves reacting the substituted indole with the desired azaspirocycle and aqueous formaldehyde, often in ethanol (B145695), to yield the target Mannich base. nih.gov This approach highlights the utility of the Mannich condensation for directly linking a pre-synthesized azaspiroketal amine to another molecular fragment, demonstrating its power in library synthesis and structure-activity relationship (SAR) studies. nih.govscience.gov

Amine MoietyResulting Mannich Base StructureReference
1,4-Dioxa-8-azaspiro[4.5]decane3-((1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-6-methoxy-1-octyl-1H-indole nih.gov
1-Oxa-4-thia-8-azaspiro[4.5]decane3-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methyl)-6-methoxy-1-octyl-1H-indole nih.gov
1,5-Dioxa-9-azaspiro[5.5]undecane3-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)methyl)-6-methoxy-1-octyl-1H-indole nih.gov
1-Oxa-4-thia-8-azaspiro[4.6]undecane3-((1-Oxa-4-thia-8-azaspiro[4.6]undecan-8-yl)methyl)-6-methoxy-1-octyl-1H-indole nih.gov

Flexible Routes Utilizing Substituted Intermediates

Flexible and divergent synthetic routes are crucial for accessing a wide range of structurally diverse analogues for applications such as drug discovery. The synthesis of spirocyclic pyrrolidines and related azaspirocycles, including those with seven-membered rings like the azepane in this compound, often relies on multi-step sequences starting from readily available cyclic ketones. acs.org

One such flexible approach involves a sequence starting with the addition of a Grignard reagent (e.g., allylmagnesium bromide) to an N-protected piperidone or other cyclic ketone. ucl.ac.uk The resulting alcohol can be further alkylated, followed by a ring-closing metathesis reaction to form the spirocyclic core. Subsequent hydrogenation and deprotection steps yield the final saturated azaspirocycle. ucl.ac.uk

Another versatile strategy employs the cyclization of mesylate intermediates. acs.org This route begins with a hydroboration-oxidation of an exocyclic alkene to install a primary alcohol, which is then converted to a mesylate. Intramolecular cyclization of this intermediate constructs the pyrrolidine (B122466) or other nitrogen-containing ring of the spirocycle. acs.org The flexibility of these routes allows for the incorporation of various ring sizes and substituents by choosing different starting ketones and nucleophiles, enabling the synthesis of diverse libraries of spirocyclic amines. acs.orgucl.ac.uk

Stereoselective Synthesis and Chiral Induction in this compound Synthesis

Achieving stereocontrol in the synthesis of spirocyclic systems is a significant challenge due to the presence of the sterically congested spirocenter. Several advanced strategies have been developed to induce chirality and control the diastereoselectivity of these reactions.

One powerful method is the inverse electron demand hetero-Diels-Alder (HDA) reaction. acs.orgnih.govresearchgate.net In the synthesis of spiroketal natural products, a chiral methylene (B1212753) pyran can be reacted with a diene in the presence of a Lewis acid catalyst, such as Eu(fod)₃. acs.org This reaction can proceed with high diastereoselectivity, establishing the stereochemistry at the spiro center in a predictable manner. acs.org The stereochemical outcome is often further solidified by a subsequent stereoselective hydroboration-oxidation step. arkat-usa.orgresearchgate.net

Another effective approach is a tandem conjugate addition/dipolar cycloaddition cascade. nih.gov This method has been used to construct azaspiro[5.5]undecane systems, which are structurally related to the target compound. The reaction involves the conjugate addition of an oxime onto an activated diene, which forms a transient nitrone intermediate. This nitrone then undergoes an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine (B1194047) with high stereocontrol. nih.gov Reductive cleavage of the N-O bond in this adduct reveals the desired azaspirocycle. The stereochemistry of the final product is controlled by the facial selectivity of the initial conjugate addition and the cycloaddition. nih.gov

Scalability and Process Chemistry Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale production of complex molecules like this compound requires careful consideration of process chemistry principles, including cost, safety, efficiency, and robustness of the synthetic route. Research into the scalable synthesis of medicinally relevant spirocyclic building blocks provides valuable insights into these challenges. acs.org

A key consideration is the choice of starting materials, which should be readily available and inexpensive. acs.org For instance, syntheses commencing from common cyclic ketones are often preferred for their accessibility. acs.org Reaction conditions must be optimized for large-scale operations. For example, in hydroboration-oxidation sequences, the use of freshly prepared borane (from NaBH₄ and I₂) has been found to be critical for achieving high yields on a larger scale. acs.org

Biological Activity and Pharmacological Relevance of 7 Oxa 10 Azaspiro 4.6 Undecane Derivatives

Broad Spectrum Biological Activities of Spiro[4.6] Azaspirocyclic Systems

Spiro[4.6] azaspirocyclic systems are foundational structures in a variety of biologically active compounds. These frameworks are integral to molecules exhibiting a wide range of pharmacological effects, including antimicrobial, antifungal, and central nervous system (CNS) activities. nih.govresearchgate.net The inherent rigidity and defined spatial arrangement of spirocycles can contribute to their potent interactions with biological targets. researchgate.net The incorporation of heteroatoms like oxygen and nitrogen within the spirocyclic system, as seen in 7-Oxa-10-azaspiro[4.6]undecane, further diversifies their potential biological applications.

Antimicrobial and Antitubercular Activities

Derivatives of azaspirocyclic systems have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and mycobacteria.

In Vivo Efficacy and Preclinical Evaluation

The promising in vitro antimicrobial activity of azaspirocyclic derivatives has been translated into in vivo efficacy in preclinical models. For example, certain indolyl azaspiroketal Mannich bases have been validated in mouse models of tuberculosis, demonstrating their potential as therapeutic agents. nih.govacs.org Similarly, novel fluoroquinolones incorporating a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety have shown excellent in vivo activity in murine pneumonia models against multidrug-resistant Streptococcus pneumoniae. asm.orgnih.gov These studies underscore the potential of azaspirocyclic compounds in addressing the challenge of antibiotic resistance.

Preclinical evaluations have also explored the pharmacokinetic profiles of these compounds. For instance, some azaspiro analogs of linezolid (B1675486) have been designed to have improved metabolic stability by replacing the morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane bioisostere. nih.gov

Table 1: In Vivo Efficacy of Selected Azaspirocyclic Derivatives

Compound ClassModelPathogenOutcomeReference
Indolyl Azaspiroketal Mannich BasesMouseMycobacterium tuberculosisValidated efficacy nih.govacs.org
Fluoroquinolone-azaspiro[2.4]heptaneMurine PneumoniaMultidrug-resistant Streptococcus pneumoniaeExcellent activity asm.orgnih.gov
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Mouse Colon CarcinomaCT26 Tumor CellsNo statistically significant difference in tumor growth after single dose mdpi.com

Neuropharmacological Profiles

In addition to their antimicrobial properties, azaspirocyclic compounds have been investigated for their effects on the central nervous system.

Dopamine (B1211576) Receptor Agonism and Antagonism

Certain azaspirocyclic derivatives have been synthesized and evaluated for their interaction with dopamine receptors. For example, some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been assessed for dopamine agonist activity. nih.gov While some of these compounds did not show central nervous system activity, specific analogs exhibited potent peripheral dopamine agonist activity. nih.gov The modulation of dopamine receptors is a key strategy in the treatment of various neurological and psychiatric disorders.

Central Nervous System (CNS) Activity Assessment

The potential for azaspiro compounds to act on the CNS has been a subject of research. Some have been designed as brain function-improving drugs for conditions like senile dementia. google.com The unique structures of azaspiro compounds can influence their ability to cross the blood-brain barrier and interact with CNS targets. For instance, spiro-piperidine derivatives have been developed as inhibitors of the influenza A virus M2 protein, but their clinical use has been limited by CNS side effects. nih.gov This highlights the importance of designing azaspirocyclic compounds with favorable CNS activity profiles. Orexin receptor antagonists based on a 5-azaspiro[2.4]heptane scaffold have also been discovered and show good brain penetration. doi.org

Table 2: CNS Activity of Selected Azaspirocyclic Derivatives

Compound ClassTarget/ActivityOutcomeReference
7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanesDopamine Receptor AgonismPotent peripheral activity in some analogs, no CNS activity observed. nih.gov
Azaspiro compoundsBrain function-improvingProposed for senile dementia. google.com
Spiro-piperidinesInfluenza A M2 Protein InhibitionCNS side effects limited clinical use. nih.gov
5-Azaspiro[2.4]heptanesOrexin Receptor AntagonismGood brain penetration and oral bioavailability in rats. doi.org

A comprehensive review of available scientific literature from the conducted searches indicates a significant lack of specific research data pertaining to the biological and pharmacological properties of the exact chemical compound This compound .

While extensive research exists for structurally related azaspiro compounds, including various isomers and derivatives with different ring substitutions, the search results did not yield specific studies on the antiviral, anticancer, immunosuppressive, antioxidant, or enzyme inhibitory activities for this compound itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline focusing solely on this specific molecule. The available data discusses related but distinct chemical entities, and presenting their properties would be misleading and fall outside the explicit scope of the request. Further research dedicated specifically to this compound is required to provide the detailed findings requested in the outline.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Oxa 10 Azaspiro 4.6 Undecane Scaffolds

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives of the oxa-azaspiro[4.6]undecane and related azaspiroketal systems is significantly influenced by the nature and position of various substituents. Studies on related azaspirocycles, such as those with a 1-oxa-4-thia-8-azaspiro[4.6]undecane core, have provided valuable insights into these relationships, particularly in the context of antimycobacterial activity. nih.gov

The potency of these compounds can be enhanced by the incorporation of an azaspiroketal Mannich base into a larger molecular scaffold, such as a 6-methoxy-1-n-octyl-1H-indole. nih.gov This addition has been shown to result in analogues with improved selectivity and submicromolar activity against Mycobacterium tuberculosis H37Rv. nih.gov The spiro-ring fused motif itself appears to have potency-enhancing properties. nih.gov

In a series of indolyl azaspiroketal Mannich bases, structural modifications to the azaspirocycle have been explored. While specific data for the 7-oxa-10-azaspiro[4.6]undecane isomer is limited in this context, the investigation of various azaspirocycles, including 1,4-dioxa-8-azaspiro[4.5]decane and 1-oxa-4-thia-8-azaspiro[4.6]undecane, demonstrates the importance of the heterocyclic system in defining biological activity. nih.gov

A review of psammaplysins, which contain a 1,6-dioxa-2-azaspiro[4.6]undecane skeleton, reveals that substitutions at various positions on the spirocycle and on the terminal amine group greatly affect their biological properties. semanticscholar.orgnih.gov These natural products exhibit a wide range of bioactivities, including growth inhibition of cancer cells, and antimalarial, antifouling, and antimicrobial effects. semanticscholar.orgnih.gov The presence and nature of substituents are critical in determining the specific pharmacological profile.

For instance, in a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share a spirocyclic ether motif, substitutions on the aryl ring and the nitrogen atoms were systematically varied to optimize dual agonism at the μ-opioid receptor (MOR) and antagonism at the sigma-1 receptor (σ1R). acs.org This highlights a common strategy where substituents are used to fine-tune activity and selectivity between different biological targets.

Scaffold/Derivative ClassKey Substituent ModificationsImpact on Biological ActivityReference
Indolyl Azaspiroketal Mannich BasesInclusion of azaspiroketal side chain (e.g., 1-oxa-4-thia-8-azaspiro[4.6]undecane)Improved selectivity and submicromolar antimycobacterial activity. nih.gov
Psammaplysins (1,6-dioxa-2-azaspiro[4.6]undecane core)Substituents at C-19 and/or the terminal amineModulates a wide range of bioactivities including anticancer, antimalarial, and antimicrobial effects. semanticscholar.orgnih.gov
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane DerivativesVariations on the aryl ring and nitrogen atomsFine-tunes dual MOR agonist and σ1R antagonist activity. acs.org

Conformational Analysis and Bioactive Conformations of the Spiro[4.6] System

NMR studies on related tetraoxazaspirobicycloalkanes have shown the existence of different conformers in solution. rsc.org For example, the 1H NMR spectra of certain derivatives display distinct signals for different conformers, indicating a relatively slow interconversion on the NMR timescale. rsc.org This conformational behavior is critical as the bioactive conformation, the specific three-dimensional arrangement that binds to the biological target, may be one of several populated conformations in solution.

Computational studies, including molecular dynamics simulations and density functional theory (DFT) calculations, are often employed to predict the preferred conformations and to understand the energetic landscape of these spirocyclic systems. For psammaplysin A, which contains a 1,6-dioxa-2-azaspiro[4.6]undecane core, detailed conformational analyses have been performed to identify the major conformers that contribute to its observed electronic circular dichroism (ECD) spectrum. semanticscholar.org Such analyses are vital for establishing the absolute configuration and understanding the molecule's solution-state behavior.

The rigidity of the spirocyclic scaffold can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. By pre-organizing the molecule in a conformation that is complementary to the binding site, higher potency can be achieved.

Rational Design Principles for Optimized Derivatives

The rational design of optimized derivatives based on the this compound scaffold involves several key principles derived from SAR and SPR analyses.

One primary strategy is scaffold hopping and bioisosteric replacement . The core spirocyclic system can be modified by replacing the oxygen or nitrogen atoms with other heteroatoms (e.g., sulfur) or by altering the ring sizes to fine-tune physicochemical properties and biological activity. For example, the synthesis of 1-oxa-4-thia-8-azaspiro[4.6]undecane highlights the exploration of such bioisosteric replacements. nih.gov

Substituent-based optimization is another critical design principle. Based on the SAR data from related compounds, specific functional groups can be introduced to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For instance, the addition of lipophilic or hydrogen-bonding groups can modulate membrane permeability and target engagement. The development of indolyl azaspiroketal Mannich bases showcases how appending a specific side chain can dramatically improve antimycobacterial potency. nih.gov

Conformation-guided design leverages the understanding of the scaffold's conformational preferences. By designing derivatives that favor the bioactive conformation, it is possible to enhance binding affinity. This can be achieved by introducing substituents that sterically or electronically bias the conformational equilibrium towards the desired state.

Biosynthetic Pathways and Natural Occurrence of 7 Oxa 10 Azaspiro 4.6 Undecane Analogues

Identification of Natural Sources for Spiro[4.6]Oxa-Aza/Dioxa-Aza Undecane Systems

The primary natural sources of compounds featuring the 1,6-dioxa-2-azaspiro[4.6]undecane backbone are marine sponges, predominantly from the order Verongiida. nih.govresearchgate.net To date, over 40 natural products possessing this spirocyclic system have been identified. nih.gov These compounds are found in the literature under various names, including psammaplysins, ceratinamides, frondoplysins, and ceratinadins. nih.govresearchgate.net

The majority of these metabolites have been isolated from four main genera within the Verongiida order: Aplysinella, Pseudoceratina, Psammaplysilla, and Suberea. nih.gov For instance, Psammaplysin A, the first member of this family, was isolated from the marine sponge Psammaplysilla purpurea. acs.org Other compounds have been found in sponges from the order Dictyoceratida, such as those from the genera Dysidea and Hyattella. nih.gov The consistent presence of these metabolites suggests they may serve as chemotaxonomic markers for sponges of the order Verongiida. researchgate.net

Table 1: Natural Sources of Selected Spiro[4.6]dioxa-aza Undecane Analogues

Compound Class/NameCore SkeletonNatural Source (Marine Sponge)Reference
Psammaplysins (e.g., Psammaplysin A)1,6-Dioxa-2-azaspiro[4.6]undecanePsammaplysilla purpurea, Aplysinella strongylata, Ircinia sp. researchgate.netacs.orgresearchgate.net
Ceratinamides1,6-Dioxa-2-azaspiro[4.6]undecanePseudoceratina sp. nih.gov
Frondoplysins1,6-Dioxa-2-azaspiro[4.6]undecaneMarine Sponges (Verongiida) nih.gov
Ceratinadins1,6-Dioxa-2-azaspiro[4.6]undecaneMarine Sponges (Verongiida) nih.gov
Purpurealidin H, ISpirocyclohexadienylisoxazolinePsammaplysilla purpurea, Pseudoceratina purpurea mdpi.com

Proposed Biosynthetic Mechanisms for Spiro[4.6] Ring Formation in Natural Products

The biosynthesis of the 1,6-dioxa-2-azaspiro[4.6]undecane moiety found in psammaplysins is believed to follow a complex pathway originating from amino acid precursors and involving key enzymatic steps and rearrangements. nih.govresearchgate.net

The biosynthetic pathway for psammaplysins and related bromotyrosine alkaloids begins with the amino acid L-tyrosine. mdpi.com Research using radiolabeled amino acids in the marine sponge Aplysina fistularis confirmed that L-tyrosine is the initial precursor. mdpi.com It is first converted from phenylalanine and subsequently halogenated to form 3,5-dibromotyrosine. mdpi.com This dibrominated tyrosine unit serves as the fundamental building block for the complex spirocyclic architecture. acs.orgmdpi.comnih.gov The biosynthesis of these compounds is characterized by intricate enzymatic processes that modify the initial amino acid, leading to the formation of oxime functionalities from α-amino units. mdpi.com

A crucial step in the biosynthetic pathway is the enzymatic formation of an epoxide on the aromatic ring of the dibromotyrosine derivative. nih.govmdpi.com This transformation is likely catalyzed by a monooxygenase enzyme, such as a cytochrome P450. mdpi.comwikipedia.orgnih.gov The resulting intermediate is an arene oxide, which is a highly reactive species. researchgate.netacs.orgnih.gov

The biosynthesis of the 1,6-dioxa-2-azaspiro[4.6]undecane moiety is proposed to proceed through a key "oximino epoxide" intermediate. nih.gov This intermediate is central to a divergent pathway that can lead to different spirocyclic skeletons. The formation of the spiro[4.6] system is thought to involve an arene oxide-oxepine rearrangement, followed by a ring closure initiated by the nucleophilic attack of the oxime hydroxy group. researchgate.net This process is enzyme-mediated and results in the characteristic seven-membered oxepine ring fused to the five-membered isoxazoline (B3343090) ring. mdpi.com

The fate of the oximino epoxide intermediate determines the final spirocyclic architecture. Two distinct rearrangement pathways have been proposed:

Route A (Beckmann-Type Rearrangement): One proposed pathway involves a Beckmann-type rearrangement occurring simultaneously with the opening of the epoxide ring. nih.gov The Beckmann rearrangement is a well-known organic reaction that converts an oxime into an amide. wikipedia.orgbyjus.com In this biosynthetic context, this rearrangement leads to the formation of the 1-oxa-3-azaspiro[4.5]decane skeleton, which is the core structure of the aerothionin (B1664395) family of natural products, not the psammaplysins. nih.gov

Route B (Ring Enlargement): The alternative pathway, which leads to the 1,6-dioxa-2-azaspiro[4.6]undecane system of the psammaplysins, involves an initial epoxide ring-opening that results in a ring enlargement to form the seven-membered oxepine ring. researchgate.netnih.gov This is followed by a subsequent nucleophilic attack from the oxime hydroxyl group to close the spirocyclic system. researchgate.net This two-step process, involving an arene oxide-oxepine rearrangement followed by cyclization, distinguishes the biosynthesis of psammaplysins from that of the spiro[4.5] aerothionins. researchgate.net

Table of Mentioned Compounds

Medicinal Chemistry Applications and Drug Design Strategies Utilizing 7 Oxa 10 Azaspiro 4.6 Undecane

7-Oxa-10-azaspiro[4.6]undecane as a Privileged Scaffold in Drug Discovery

The this compound scaffold is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them a rich starting point for developing a wide range of therapeutic agents. The utility of this specific spirocycle is rooted in its distinct three-dimensional structure, which combines a saturated tetrahydrofuran (B95107) ring with a seven-membered azepane ring.

This unique arrangement offers several advantages:

Structural Rigidity and Conformational Control: The spirocyclic system locks the conformation of the molecule, which can lead to a more controlled and optimized orientation of binding elements. tandfonline.com This rigidity helps to improve binding affinity and selectivity for the intended biological target while reducing off-target interactions. tandfonline.com

Three-Dimensionality: Compared to flat aromatic systems, the sp³-rich nature of the this compound scaffold provides a more complex and defined shape. bldpharm.com This increased three-dimensionality can lead to better complementarity with the binding sites of proteins, potentially enhancing potency. bldpharm.com

Vectorial Diversity: The scaffold allows for the precise spatial projection of substituents in different directions, enabling chemists to fine-tune interactions with the target protein.

The privileged nature of similar oxa-azaspiro scaffolds has been demonstrated in their application to a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. For instance, related spirocyclic amines have been explored as antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) and as inhibitors for soluble epoxide hydrolase (sEH). bldpharm.com

Scaffold Hopping and Bioisosteric Replacements in Drug Lead Optimization

Scaffold hopping is a key strategy in medicinal chemistry used to identify structurally novel compounds by replacing the central core of a known active molecule with a different scaffold, while aiming to retain or improve biological activity. nih.gov The this compound core is an attractive candidate for such strategies.

Chemists can use this scaffold to replace existing cyclic amines like piperidines or morpholines in a drug candidate. tandfonline.com This type of bioisosteric replacement can lead to significant improvements in a compound's properties. For example, replacing a traditional piperazine (B1678402) ring with a spirocyclic analogue in inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) resulted in differential interactions and selectivity among PARP proteins. tandfonline.com

Similarly, the this compound motif can serve as a bioisostere for other saturated heterocyclic systems. This strategy is often employed to:

Navigate around existing patents: By creating a novel chemical entity with a different core structure.

Improve physicochemical properties: Such as solubility and lipophilicity. tandfonline.combldpharm.com

Enhance the metabolic stability of a drug candidate: By blocking or altering sites of metabolism. tandfonline.com

The development of novel strained spiro-heterocycles as bioisosteres for common rings like piperazine is a highly sought-after strategy for improving drug-likeness and target selectivity. researchgate.net

Strategies for Enhancing Drug-like Properties and Pharmacokinetics

A major challenge in drug discovery is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. The introduction of a this compound scaffold is a recognized strategy to favorably modulate these pharmacokinetic parameters. nih.govresearchgate.net

Key improvements often observed include:

Increased Solubility: The incorporation of the oxygen atom and the non-planar structure generally leads to improved aqueous solubility compared to more lipophilic carbocyclic analogues. tandfonline.com

Improved Metabolic Stability: The quaternary spiro-carbon is inherently stable to metabolic oxidation. Furthermore, the scaffold can be strategically placed to block metabolically labile positions on a molecule, thereby increasing its half-life in the body. tandfonline.comqub.ac.uk

Enhanced Permeability: Despite an increase in polarity, some spirocyclic systems have demonstrated excellent cell permeability, which is crucial for oral bioavailability.

For example, in the development of antagonists for the free fatty acid receptor 1 (FFA1), a spirocyclic periphery was introduced to lower the drug's lipophilicity, resulting in excellent aqueous solubility and permeability.

Development of Novel Therapeutic Agents Targeting Specific Disease Areas

The versatility of the this compound scaffold and its derivatives has been leveraged to develop therapeutic agents for a range of diseases, particularly those affecting the central nervous system (CNS) and in pain management.

Antipsychotics: Spirocyclic structures are frequently used in the design of antipsychotic agents. The rigid framework is well-suited for interacting with dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₂ₐ) receptors, which are key targets in the treatment of schizophrenia.

Alzheimer's Disease: The search for new treatments for Alzheimer's disease is a major focus of medicinal chemistry. nih.govnih.gov One strategy involves inhibiting the acetylcholinesterase (AChE) enzyme to increase levels of the neurotransmitter acetylcholine. nih.gov Spirocyclic piperidines, which are structurally related to the azepane ring in this compound, have been used to create analogues of the AChE inhibitor drug donepezil. kcl.ac.uk

Pain Management: Researchers have designed dual-acting ligands that target both the μ-opioid receptor (MOR) as agonists and the sigma-1 (σ₁) receptor as antagonists. acs.org This multi-target approach aims to produce potent analgesics with fewer side effects. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane, a closely related scaffold, have shown promise in this area, demonstrating high affinity for both targets. acs.org

Other CNS Disorders: The sigma-1 receptor is also a promising target for treating various CNS disorders and the effects of drug abuse. google.com Spirocyclic compounds are being actively investigated as ligands for this receptor. google.comacs.org

The table below summarizes research findings on therapeutic agents utilizing related oxa-azaspirocyclic scaffolds.

Compound/Scaffold ClassTarget(s)Biological Activity/FindingTherapeutic Area
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivativesμ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ₁)Dual MOR agonists and σ₁R antagonists. acs.orgPain acs.org
Spirocyclic Piperidine-DihydrobenzofuranHuman Mast Cell TryptasePotent and selective inhibitors, reduced lipophilicity. Inflammation
Azaspirocycle DerivativesMelanin Concentrating Hormone Receptor 1 (MCHr1)Lowered logD values and improved metabolic stability. bldpharm.comObesity/Metabolic Disorders
1-Oxa-9-spiro[5.5]undecane-4-amineSoluble Epoxide Hydrolase (sEH)Polar scaffold designed to improve bioavailability. Cardiovascular Disease, Pain, Inflammation
Spirocyclic Piperidine Analogues of DonepezilAcetylcholinesterase (AChE)Synthesis of analogues of a known Alzheimer's drug. kcl.ac.ukAlzheimer's Disease kcl.ac.uk

Advanced Analytical and Computational Methodologies for 7 Oxa 10 Azaspiro 4.6 Undecane Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to the characterization of 7-Oxa-10-azaspiro[4.6]undecane. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive picture of the molecular structure and is instrumental in assessing the purity of synthesized batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for elucidating the complex three-dimensional structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons in the tetrahydrofuran (B95107) and azepane rings. The chemical shifts and coupling constants of these protons provide information about their local electronic environment and spatial relationships. For instance, the protons adjacent to the oxygen and nitrogen atoms would appear at characteristic downfield shifts.

¹³C NMR: The carbon NMR spectrum is crucial for confirming the number of unique carbon environments in the molecule, which is expected to be nine, barring any coincidental overlap. The spiro carbon, being a quaternary carbon linked to two rings, would have a characteristic chemical shift.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for assembling the molecular framework. COSY experiments would reveal proton-proton coupling networks within each ring, while HSQC and HMBC would correlate protons with their directly attached and long-range coupled carbons, respectively, confirming the connectivity between the two rings through the spiro center.

Illustrative ¹H and ¹³C NMR Data for this compound

Note: The following table contains hypothetical data for illustrative purposes, as specific experimental data for this compound is not widely available. The chemical shifts are estimated based on known values for similar structural motifs.

Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C23.8 (m, 2H)68.5
C31.9 (m, 2H)26.0
C41.7 (m, 2H)24.5
C5 (Spiro)-85.0
C61.8 (m, 2H)38.0
C82.9 (t, 2H)45.0
C91.6 (m, 2H)28.0
C113.6 (t, 2H)65.0
N-H2.5 (br s, 1H)-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity and purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₇NO).

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide valuable structural information. The fragmentation pattern would likely involve characteristic cleavages of the tetrahydrofuran and azepane rings, helping to piece together the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the N-H bond of the secondary amine, and the C-N bond.

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures, its purification to a high degree, and for quantitative analysis. The choice of chromatographic method depends on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of spirocyclic compounds. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a common mode for the purity assessment and quantitative analysis of polar to moderately polar compounds. A C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point.

Normal-Phase HPLC (NP-HPLC): For preparative separations, NP-HPLC using a silica (B1680970) or alumina (B75360) stationary phase and a non-polar mobile phase might be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography. teledynelabs.com It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can be advantageous for the purification of alkaloids and other polar heterocycles. teledynelabs.com

Gas Chromatography (GC): GC can be used for the analysis of this compound if the compound is sufficiently volatile and thermally stable. Derivatization to increase volatility may sometimes be necessary. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation and purification of chiral and achiral molecules, including spiro alkaloids. nih.gov It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a polar organic co-solvent. SFC can offer faster separations and is more environmentally friendly than HPLC. nih.gov

Illustrative HPLC Method Parameters for Purity Analysis

Note: The following table provides a hypothetical set of HPLC parameters that could be used for the analysis of this compound.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Computational Chemistry and Molecular Modeling for Structural and Electronic Insights

Computational chemistry and molecular modeling provide invaluable insights into the three-dimensional structure, conformational preferences, and electronic properties of this compound. These methods complement experimental data and can aid in the prediction of reactivity and biological activity.

Density Functional Theory (DFT) Calculations: DFT is a robust quantum mechanical method used to predict a wide range of molecular properties.

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional conformation of the molecule, including the relative orientations of the two rings. This is particularly important for understanding the stereochemistry of the spiro center.

NMR Chemical Shift Prediction: Theoretical calculation of NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules where signal overlap is an issue.

Vibrational Frequency Analysis: Calculation of IR and Raman spectra can help in the interpretation of experimental vibrational spectra.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or in the presence of a biological target. These simulations can reveal important information about conformational flexibility and intermolecular interactions.

Molecular Docking: If the compound is being investigated for its potential as a drug candidate, molecular docking studies can be performed to predict its binding mode and affinity to a specific protein target. This can help in understanding the structure-activity relationship and in the design of more potent analogs. The rigid, three-dimensional nature of spirocycles makes them interesting scaffolds for drug discovery. rsc.org

Future Directions and Emerging Research Opportunities for 7 Oxa 10 Azaspiro 4.6 Undecane

Discovery of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For scaffolds like 7-oxa-10-azaspiro[4.6]undecane, future research is geared towards methodologies that are not only novel but also adhere to the principles of green chemistry.

Current research in the broader field of spirocycle synthesis highlights several promising avenues. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of complex spirocyclic systems. thieme-connect.comrsc.orgacs.org Techniques such as phosphine (B1218219) organocatalysis and the use of chiral primary or secondary amines can facilitate the construction of spiro frameworks with high enantioselectivity. thieme-connect.comrsc.org Another area of intense investigation is the use of photocatalysis and electrocatalysis, which offer green and efficient methods for synthesizing spirocyclic compounds by leveraging light or electrical energy to drive reactions. sioc-journal.cn

Flow chemistry is another methodology that is expected to play a significant role in the future synthesis of this compound derivatives. nih.govsyrris.comnoelresearchgroup.com This technology enables reactions in a continuous, automated fashion, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. syrris.comdiva-portal.org The integration of flow chemistry with techniques like gold-catalyzed spiroketalization has already been demonstrated for the synthesis of complex spirocyclic natural products. nih.govsyrris.comcam.ac.uk

Furthermore, the principles of green chemistry are being actively applied to spirocycle synthesis. This includes the use of microwave-assisted reactions in environmentally friendly solvents like ethanol (B145695) with recyclable catalysts such as ionic liquids. mdpi.com The catalytic fixation of carbon dioxide to produce spirocyclic carbonates is another innovative and sustainable approach being explored. rsc.orgrsc.org The development of such sustainable methods, including the use of deep eutectic solvents and plant-based biomass, will be crucial for the environmentally responsible production of this compound and its derivatives. mdpi.comresearchgate.net

Table 1: Emerging Synthetic Methodologies for Spirocyclic Compounds

MethodologyDescriptionPotential Advantages
Organocatalysis Use of small organic molecules to catalyze reactions, often for asymmetric synthesis. thieme-connect.comrsc.orgmdpi.comMetal-free, often milder reaction conditions, high enantioselectivity.
Photo/Electrocatalysis Utilization of light or electricity to drive chemical transformations. sioc-journal.cnGreen and sustainable, allows for unique reaction pathways.
Flow Chemistry Performing reactions in a continuously flowing stream rather than in a batch. nih.govsyrris.comdiva-portal.orgImproved safety, scalability, higher yields, and automation. syrris.comnoelresearchgroup.com
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions. mdpi.comRapid heating, shorter reaction times, often improved yields.
Green Catalysis Employing environmentally benign catalysts and reaction media, such as ionic liquids or CO2. mdpi.comrsc.orgrsc.orgReduced waste, use of renewable resources, improved atom economy. rsc.orgchemistryviews.org

Exploration of New Biological Targets and Therapeutic Applications

The rigid, three-dimensional nature of the azaspiro-scaffold makes it an attractive framework for designing ligands that can interact with biological targets with high affinity and selectivity. While this compound itself is a building block, its derivatives are being explored for a wide range of therapeutic applications, a trend that is expected to continue and expand.

One of the most promising areas is in the treatment of central nervous system (CNS) disorders. Derivatives of similar azaspiro[5.5]undecane structures have been investigated for their potential as pharmacological agents affecting the CNS. mdpi.com Furthermore, spirocyclic compounds are being developed as potent and selective ligands for various receptors, such as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain. dntb.gov.ua This dual-target approach aims to provide potent analgesia with a better side-effect profile than traditional opioids. dntb.gov.ua

The field of infectious diseases also presents significant opportunities. Indolyl azaspiroketal Mannich bases have shown potent antimycobacterial activity, including in vivo efficacy in a mouse model of tuberculosis, by selectively permeabilizing bacterial membranes. acs.org The use of the this compound scaffold in the synthesis of novel monobactam antibiotics also points to its potential in combating bacterial infections. portlandpress.com

In oncology, spirocyclic compounds are being investigated as inhibitors of key cellular signaling pathways. For example, a derivative of 1,9-diazaspiro[5.5]undecane has shown potent inhibition of cyclin-dependent kinase 7 (CDK7), a target in cancer therapy. nih.gov The design of spiroketals as modulators of nuclear receptors like the retinoid X receptor (RXR) further highlights the potential of these scaffolds in cancer and metabolic diseases. nih.gov

Future research will likely focus on expanding the range of biological targets for this compound derivatives. This will involve screening against a wider array of receptors, enzymes, and protein-protein interactions to uncover new therapeutic possibilities in areas such as inflammation, metabolic disorders, and neurodegenerative diseases.

Table 2: Investigated Therapeutic Areas for Azaspiro- and Spiroketal Compounds

Therapeutic AreaBiological Target/ApplicationReference
Pain Dual μ-opioid receptor (MOR) agonist / sigma-1 receptor (σ1R) antagonist dntb.gov.ua
Infectious Diseases Antituberculosis agents (e.g., targeting MmpL3) acs.orgacs.org
Infectious Diseases Component of novel monobactam antibiotics portlandpress.com
Cancer Cyclin-dependent kinase 7 (CDK7) inhibitors nih.gov
CNS Disorders General pharmacological agents for the central nervous system mdpi.com
Metabolic Diseases Glucagon-like peptide-1 (GLP-1) receptor agonists nih.gov
Pain Phosphodiesterase 7 (PDE7) inhibitors nih.gov
Cancer/Metabolic Diseases Retinoid X receptor (RXR) modulators nih.gov

Development of this compound-Based Chemical Probes and Diagnostics

The development of chemical probes is essential for understanding complex biological systems. The unique structural and photophysical properties that can be imparted to spirocyclic scaffolds make them excellent candidates for the design of such tools.

A significant emerging area is the use of spirocyclic compounds in fluorescence imaging. The spirocyclic structure can be used to control the fluorescent properties of a molecule, leading to the development of "turn-on" fluorescent probes. dntb.gov.ua For example, spirocyclic, xanthene-based probes can exist in a colorless, non-fluorescent spirocyclic form and a colorful, fluorescent open form, a transition that can be triggered by a specific analyte or environmental change. mdpi.com Azaspiroketals have been used as auxochrome groups to create novel coumarin (B35378) and naphthalimide dyes with enhanced brightness and solubility for bioimaging applications. dntb.gov.uaresearchgate.netresearchgate.netx-mol.com These probes can be designed to detect specific species in living cells, such as hydrogen peroxide. dntb.gov.uaresearchgate.net

In addition to fluorescence imaging, there is a growing interest in developing radiolabeled spirocyclic compounds for Positron Emission Tomography (PET). nih.govresearchgate.net PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. For instance, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been successfully developed as a PET radioligand for imaging σ1 receptors, which are often overexpressed in tumors. nih.gov This suggests that radiolabeled derivatives of this compound could be developed as PET tracers for various CNS targets or for cancer diagnosis. nih.govgoogle.com

Future research will focus on designing and synthesizing this compound-based probes with improved properties, such as higher selectivity, greater photostability, and better cell permeability. The development of such advanced tools will be invaluable for studying biological processes in real-time and for the early diagnosis of diseases. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new drug candidates and functional molecules is increasingly reliant on the screening of large compound libraries. The this compound scaffold is well-suited for integration with high-throughput screening (HTS) and combinatorial chemistry due to its rigid core and the potential for introducing multiple points of diversity.

Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, known as a library. scielo.brresearchgate.net The use of spiroketal scaffolds as templates for combinatorial synthesis has been demonstrated, allowing for the creation of libraries of natural product-like molecules. nih.govacs.orgacs.org These libraries can then be screened to identify "hits"—compounds that exhibit a desired biological activity. For example, HTS has been used to identify azaspiro[2.5]octane derivatives as potent agonists of the GLP-1 receptor for the treatment of type 2 diabetes. nih.govsmolecule.com Similarly, an image-based HTS assay identified an azaspiro[5.5]undecane derivative as a compound that reduces polyglucosan bodies in a cellular model of adult polyglucosan body disease. portlandpress.com

The development of modular and automated synthetic routes, such as the flow chemistry methods discussed previously, will further facilitate the creation of large and diverse libraries based on the this compound core. researchgate.net Future efforts will likely involve the design of "diversity-oriented synthesis" strategies to generate libraries with a wide range of structural variations. These libraries can be screened against an expanding number of biological targets, increasing the probability of discovering novel and potent bioactive compounds. The combination of a well-defined three-dimensional scaffold, modular synthesis, and powerful screening technologies represents a robust platform for future discoveries based on the this compound framework.

Q & A

Q. What are the recommended methods for synthesizing 7-Oxa-10-azaspiro[4.6]undecane in laboratory settings?

A three-step methodology is typically employed: (1) Cyclization of precursor amines and ketones under acidic catalysis (e.g., HCl or H₂SO₄); (2) purification via column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate); (3) structural validation using NMR and HRMS. Key considerations include reaction temperature control (60–80°C) and inert atmosphere to prevent oxidation. For analogs, modifications in precursor stoichiometry or catalyst type (e.g., Lewis acids) may be tested .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming spirocyclic connectivity and substituent positions.
  • HRMS : Validates molecular weight and purity (>95%).
  • HPLC-PDA : Quantifies purity using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Cross-referencing with computational simulations (DFT) enhances structural assignments .

Q. What safety protocols should be followed when handling this compound in experimental workflows?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and sealed goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under argon at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design factorial experiments to optimize the synthesis yield of this compound?

Apply a 2³ factorial design to test variables: (1) Catalyst concentration (0.1–0.5 M), (2) reaction time (12–24 hours), (3) solvent polarity (THF vs. DCM). Analyze interactions using ANOVA to identify significant factors. For example, ’s synthesis of analogous spirocycles showed catalyst concentration as the most influential parameter (p < 0.05) .

Q. What strategies are effective in resolving contradictory data regarding the reactivity or stability of this compound under varying conditions?

  • Hypothesis Testing : Compare degradation pathways (e.g., hydrolysis vs. oxidation) via LC-MS to identify dominant mechanisms.
  • Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature) to isolate variables.
  • Cross-Validation : Use DFT calculations to predict stability trends and compare with empirical data .

Q. How should computational chemistry approaches be integrated with experimental data to predict the physicochemical properties of this compound?

  • Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents.
  • DFT : Calculate electron density maps to predict nucleophilic/electrophilic sites.
  • SAR Modeling : Use QSAR to correlate substituent effects with logP or solubility. Validate with experimental HPLC retention times .

Q. What theoretical frameworks are most appropriate for interpreting the spirocyclic structural effects on the compound's biological activity?

  • Conformational Analysis : Apply Karplus equation to assess ring strain via ³J coupling constants.
  • Pharmacophore Modeling : Map hydrogen-bond acceptors/donors in the spirocyclic core to receptor-binding hypotheses.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity in derivatives .

Q. What methodologies enable systematic investigation of solvent effects on the compound's reaction pathways?

  • Kamlet-Taft Parameters : Measure solvent polarity (π*), hydrogen-bond donor/acceptor ability.
  • Kinetic Profiling : Monitor reaction rates via in-situ IR under varying solvents (e.g., DMSO vs. toluene).
  • Transition-State Analysis : Use Eyring plots to correlate solvent dielectric constant with activation energy .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis routes?

  • Catalyst Recycling : Test immobilized catalysts (e.g., silica-supported H₂SO₄) for reuse cycles.
  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative.
  • Atom Economy : Optimize precursor ratios to minimize byproducts. highlights membrane technologies for solvent recovery .

Q. What advanced statistical methods are recommended for analyzing structure-activity relationship (SAR) data involving this compound derivatives?

  • Partial Least Squares (PLS) Regression : Handle multicollinearity in multivariate datasets.
  • Cluster Analysis : Group derivatives by bioactivity profiles using Euclidean distance metrics.
  • Bootstrapping : Assess robustness of correlation coefficients in small sample sizes. Ensure data normalization to mitigate batch effects .

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Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-10-azaspiro[4.6]undecane
Reactant of Route 2
7-Oxa-10-azaspiro[4.6]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.